molecular formula C9H19NO3S B8230198 3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide

3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide

Cat. No.: B8230198
M. Wt: 221.32 g/mol
InChI Key: AZYLPPLPNLCDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide is a sulfur-containing heterocyclic compound. It features a thietane ring, which is a four-membered ring with one sulfur atom, and a sulfone group, making it a thietane 1,1-dioxide. The compound also includes a hydroxy-methylpentyl group attached to the nitrogen atom, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide typically involves the following steps:

    Formation of Thietane Ring: The thietane ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a 1,3-dihalopropane with a thiol under basic conditions to form the thietane ring.

    Introduction of Sulfone Group: The thietane ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of Hydroxy-Methylpentyl Group: The final step involves the nucleophilic substitution reaction where the hydroxy-methylpentyl group is introduced. This can be done by reacting the thietane 1,1-dioxide with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale synthesis of 1,3-dihalopropane and thiol.

    Continuous Oxidation Process: Using continuous flow reactors for the oxidation step to ensure consistent quality and yield.

    Automated Nucleophilic Substitution: Employing automated systems for the final substitution step to enhance efficiency and reduce human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, although the sulfone group is relatively stable.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, sulfoxides.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide involves its interaction with biological molecules. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thietane 1,1-dioxide: The parent compound without the hydroxy-methylpentyl group.

    3-Cyanothiete 1,1-dioxide: A derivative with a nitrile group.

    Thietane 1,1-dioxide derivatives: Various substituted thietane dioxides with different functional groups.

Uniqueness

3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide is unique due to the presence of the hydroxy-methylpentyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(1,1-dioxothietan-3-yl)amino]-3-methylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-3-7(2)9(11)4-10-8-5-14(12,13)6-8/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYLPPLPNLCDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CNC1CS(=O)(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.